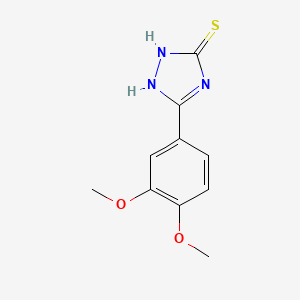
N',N'-diethyl-N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-diethyl-N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine is an organic compound with the molecular formula C12H27N3 and a molecular weight of 213.36 g/mol . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’,N’-diethyl-N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine involves several steps. One common method includes the reaction of N,N-diethylethylenediamine with 1-methylpiperidine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
N’,N’-diethyl-N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N’,N’-diethyl-N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine is widely used in scientific research for its unique properties. In chemistry, it serves as a ligand in coordination chemistry and is used to form complexes with various metals . In biology, it is used in studies involving DNA binding and protein interactions.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific pathways depending on its binding affinity and the nature of the target. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can alter the activity of metalloproteins and other metal-dependent processes .
Comparison with Similar Compounds
N’,N’-diethyl-N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine is unique due to its specific structure and functional groups. Similar compounds include:
N,N-diethylethylenediamine: Lacks the piperidine ring and has different reactivity and applications.
N,N-dimethylethylenediamine: Has two methyl groups instead of ethyl groups, leading to different chemical properties and uses.
N,N-diethyl-N’-methyl-N’-(2-methylaminoethyl)-1,2-ethanediamine: Similar structure but with an additional methylamino group, affecting its reactivity and applications.
These comparisons highlight the unique aspects of N’,N’-diethyl-N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine, particularly its piperidine ring and specific substitution pattern, which contribute to its distinct chemical behavior and research applications.
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-5-16(6-2)12-11-15(4)13-7-9-14(3)10-8-13/h13H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAZUOZZWNWHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![4-[3-[(E)-N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B5875571.png)
![2,4-Dimethylpyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
![4-{2-METHYL-3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE](/img/structure/B5875581.png)
![2-[4-({(E)-2-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE](/img/structure/B5875582.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)


![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)
![(2E)-3-(4-chlorophenyl)-N-[(3-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5875630.png)

![1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)


